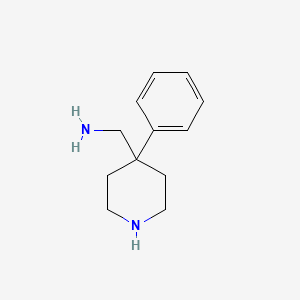
2-(2-Isocyanoethoxy)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isocyanoethoxy)-2-methylpropane is an organic compound with the molecular formula C6H11NO It is characterized by the presence of an isocyanate group attached to an ethoxy group, which is further connected to a methylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isocyanoethoxy)-2-methylpropane typically involves the reaction of 2-chloroethanol with potassium cyanate to form 2-isocyanoethanol. This intermediate is then reacted with 2-methylpropane-2-ol under basic conditions to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isocyanoethoxy)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding isocyanates or amides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Isocyanates, amides
Reduction: Amines
Substitution: Various substituted ethers
Scientific Research Applications
2-(2-Isocyanoethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Isocyanoethoxy)-2-methylpropane involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Isocyanatoethyl methacrylate: Similar in structure but contains a methacrylate group.
2-Isocyanatoethyl benzene: Contains a benzene ring instead of a methylpropane backbone.
Uniqueness
2-(2-Isocyanoethoxy)-2-methylpropane is unique due to its specific combination of an isocyanate group with an ethoxy and methylpropane structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-(2-isocyanoethoxy)-2-methylpropane |
InChI |
InChI=1S/C7H13NO/c1-7(2,3)9-6-5-8-4/h5-6H2,1-3H3 |
InChI Key |
LOPSGASRLSDPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


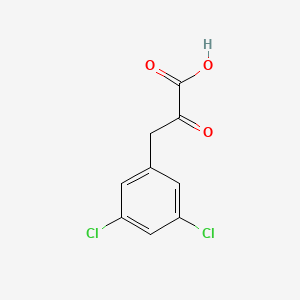
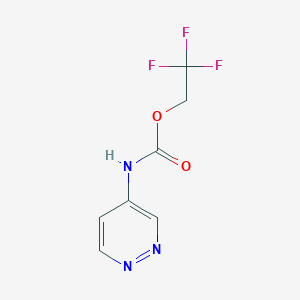
![1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochloride](/img/structure/B13521131.png)
![3-Nitropyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13521139.png)
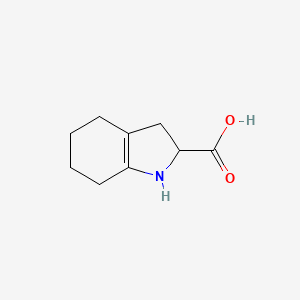




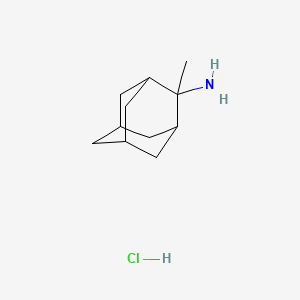
![2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid](/img/structure/B13521196.png)
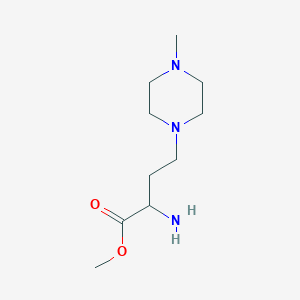
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
